molecular formula C12H10ClNO3 B1504388 Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate CAS No. 657424-77-6

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Cat. No. B1504388
Key on ui cas rn: 657424-77-6
M. Wt: 251.66 g/mol
InChI Key: ISTFXVOSPPRVQD-UHFFFAOYSA-N
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Patent
US07772235B2

Procedure details

A solution of the title compound of Example 3.1 (3.00 g, 11.8 mmol) and hydroxylamine hydrochloride (2.46 g, 35.4 mmol) in methanol (60 mL) was heated at 80° C. for 4 hours. After cooling, the mixture was filtered and washed with cold methanol to afford the title compound in mixture with the methyl ester analog (2.0 g, 71%, white solid).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[C:5](=O)[CH2:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=1)=[O:8])[CH3:2].Cl.[NH2:19]O>CO>[CH2:1]([O:3][C:4]([C:5]1[CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=2)[O:8][N:19]=1)=[O:17])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(C(CC(=O)C1=CC(=CC=C1)Cl)=O)=O
Name
Quantity
2.46 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with cold methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NOC(=C1)C1=CC(=CC=C1)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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